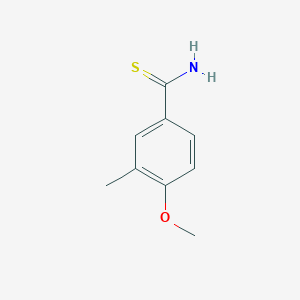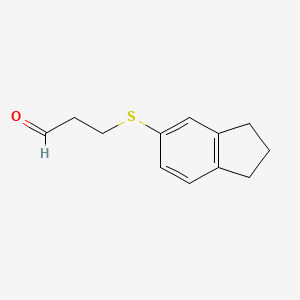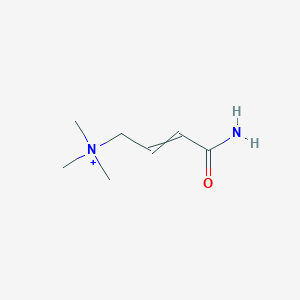
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione is an organic compound with the molecular formula C11H16O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method includes the exposure of 1-cyclopropylvinyl acetate to high temperatures ranging from 300 to 600°C in the gas phase .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and other proteins in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentanedione: This compound is an isomer of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione and has similar chemical properties.
1,2-Cyclopentanedione: Another isomer with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific cyclopentyl and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-cyclopentyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |
InChI-Schlüssel |
KYULDFBFEHOSFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)CC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)



![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)





![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)

